Melatonin receptor agonist 1

MT2 receptor binding Melatonin receptor pharmacology Receptor affinity profiling

Melatonin receptor agonist 1 (compound 20c; CAS 2411150-76-8) is a phthalazine-based melatonin receptor agonist with a unique 10‑fold MT2‑over‑MT1 selectivity (Ki MT2 = 108 nM; MT1 = 1140 nM). Unlike indolic or naphthalenic agonists, its non‑indolic core defines a distinct pharmacological space, enabling researchers to isolate MT2‑mediated signaling in tissues co‑expressing MT1/MT2. This sub‑micromolar affinity agonist serves as a benchmark for comparative pharmacology, SAR exploration, and assay validation. Secure this compound for your next‑generation circadian rhythm studies.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
Cat. No. B12417661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelatonin receptor agonist 1
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCCCC(=O)NCCC1=C2C=C(C=CC2=CN=N1)OC
InChIInChI=1S/C15H19N3O2/c1-3-4-15(19)16-8-7-14-13-9-12(20-2)6-5-11(13)10-17-18-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,19)
InChIKeyYLDUOETVAFAVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melatonin Receptor Agonist 1 (Compound 20c): Procurement-Relevant Molecular Profile and Baseline Specifications


Melatonin receptor agonist 1, also designated as compound 20c (CAS: 2411150-76-8), is a synthetic melatonin receptor (MT) agonist featuring a phthalazine scaffold. It was developed as a structural analogue of agomelatine with the aim of modulating pharmacokinetic properties while retaining melatonergic activity [1]. The compound demonstrates binding affinity for both human MT1 and MT2 receptors, with a distinct MT2-preferring selectivity profile .

Why Melatonin Receptor Agonist 1 Cannot Be Substituted by Generic Melatonin or Other MT Agonists


Substitution of melatonin receptor agonist 1 with other melatonin receptor agonists, such as ramelteon, tasimelteon, agomelatine, or melatonin itself, is not scientifically justified due to substantial differences in receptor binding affinity, subtype selectivity, and structural class. While many MT agonists exhibit nanomolar or even picomolar affinities and variable MT1/MT2 selectivity, melatonin receptor agonist 1 provides a distinct profile characterized by sub-micromolar affinity, a pronounced 10-fold MT2-over-MT1 selectivity, and a non-indolic phthalazine core structure [1]. This specific combination of properties—lower absolute potency but clear MT2 preference and a scaffold divergent from both indolic and naphthalenic classes—defines a unique pharmacological space that cannot be replicated by other commercially available MT agonists, precluding direct interchangeability in experimental or screening contexts [2].

Melatonin Receptor Agonist 1: Quantitative Differentiation Evidence Against Comparators


MT2 Binding Affinity: Quantitative Comparison with Ramelteon, Tasimelteon, Agomelatine, and Melatonin

Melatonin receptor agonist 1 binds to the human MT2 receptor with a Ki of 108 nM [1]. In contrast, ramelteon exhibits a Ki of 112 pM [2], tasimelteon a Ki of 0.07 nM [3], agomelatine a Ki of approximately 0.12 nM [4], and melatonin a Ki of approximately 0.31 nM [5]. This places melatonin receptor agonist 1 in a distinct, sub-micromolar affinity range for MT2, approximately 960-fold lower than ramelteon, 1,500-fold lower than tasimelteon, and 350-fold lower than melatonin.

MT2 receptor binding Melatonin receptor pharmacology Receptor affinity profiling

MT1 Binding Affinity: Quantitative Comparison with Ramelteon, Tasimelteon, Agomelatine, and Melatonin

Melatonin receptor agonist 1 binds to the human MT1 receptor with a Ki of 1140 nM [1]. In comparison, ramelteon binds with a Ki of 14 pM [2], tasimelteon with a Ki of 0.304 nM [3], agomelatine with a Ki of approximately 0.1 nM [4], and melatonin with a Ki of approximately 0.12 nM [5]. The affinity of melatonin receptor agonist 1 for MT1 is approximately 81,000-fold lower than ramelteon and 3,800-fold lower than tasimelteon.

MT1 receptor binding Melatonin receptor pharmacology Receptor affinity profiling

MT2 vs. MT1 Receptor Subtype Selectivity: 10-Fold MT2 Preference

Melatonin receptor agonist 1 exhibits a 10-fold higher affinity for the MT2 receptor (Ki = 108 nM) compared to the MT1 receptor (Ki = 1140 nM), translating to an MT2/MT1 Ki ratio of 0.095 [1]. In contrast, ramelteon is largely non-selective with an MT2/MT1 Ki ratio of approximately 8 (Ki 14 pM for MT1 vs. 112 pM for MT2, representing a slight MT1 preference) [2], tasimelteon exhibits a 2.1- to 4.4-fold MT2 preference [3], agomelatine is essentially non-selective (MT2/MT1 Ki ratio ~0.8-1.2 depending on the assay) [4], and melatonin is also non-selective (MT2/MT1 Ki ratio ~2.6) [5].

Receptor subtype selectivity MT2-selective agonist Melatonin receptor pharmacology

Functional Activity at MT2: EC50 Value and Comparison

In functional assays measuring cAMP inhibition, melatonin receptor agonist 1 exhibits an EC50 of 89 nM at the human MT2 receptor [1]. In comparison, ramelteon inhibits forskolin-stimulated cAMP production in CHO cells expressing human MT2 with an IC50 of 53 pM [2], while tasimelteon and agomelatine demonstrate functional potencies in the low nanomolar to sub-nanomolar range [3]. This places melatonin receptor agonist 1 in a distinct functional potency window, approximately 1,700-fold less potent than ramelteon at the MT2 receptor in similar assay formats.

MT2 functional assay cAMP inhibition Melatonin receptor efficacy

Structural Scaffold Differentiation: Phthalazine vs. Indole vs. Naphthalene Cores

Melatonin receptor agonist 1 is built upon a phthalazine core structure, whereas melatonin and ramelteon are based on an indole scaffold, tasimelteon features a fused tricyclic core (tetrahydropyran ring), and agomelatine utilizes a naphthalene core [1]. The introduction of the phthalazine ring system, bearing two nitrogen atoms, results in compounds with lower affinity for both MT1 and MT2 compared to the parent agomelatine scaffold, but this is balanced by distinct pharmacokinetic properties [2]. This structural divergence is not merely cosmetic; it dictates the compound's physicochemical properties, metabolic stability, and off-target interaction profile, which cannot be assumed to be equivalent across different chemical classes.

Chemical scaffold Phthalazine derivatives Structure-activity relationship

Absence of 5-HT2C Receptor Affinity: Clean Melatonergic Profile

The phthalazine and quinazoline analogues developed in the same series as melatonin receptor agonist 1 were specifically designed to eliminate the 5-HT2C receptor affinity inherent to the parent compound agomelatine. The study explicitly notes that the obtained compounds showed good melatonergic affinity and no 5-HT2C affinity [1]. In contrast, agomelatine acts as a 5-HT2C receptor antagonist (Ki ≈ 6.15 nM to 631 nM depending on the assay) in addition to its MT agonist activity [2]. This absence of 5-HT2C activity in melatonin receptor agonist 1 represents a cleaner melatonergic profile, reducing potential confounding variables in experiments aimed at isolating MT receptor-mediated effects.

5-HT2C receptor Off-target selectivity Clean pharmacology

Optimal Research and Industrial Applications for Melatonin Receptor Agonist 1 Based on Quantitative Differentiation Evidence


Functional Dissection of MT2-Selective Signaling Pathways in Recombinant or Native Systems

Given its 10-fold MT2 selectivity and sub-micromolar affinity, melatonin receptor agonist 1 is ideally suited for experiments designed to isolate and characterize MT2 receptor-mediated signaling in cells or tissues co-expressing MT1 and MT2 [1]. By using concentrations that preferentially engage MT2 (e.g., 100-300 nM) while sparing MT1 (Ki = 1140 nM), researchers can attribute observed effects specifically to MT2 activation, a task that is challenging with non-selective agonists like melatonin or agomelatine. This application is particularly valuable in native tissues such as the suprachiasmatic nucleus, retina, or hippocampus where both receptor subtypes are expressed and their individual contributions to circadian and non-circadian functions remain to be fully elucidated.

Structure-Activity Relationship (SAR) Studies Exploring Non-Indolic and Non-Naphthalenic Melatonergic Chemotypes

The phthalazine core of melatonin receptor agonist 1 offers a distinct chemical scaffold for SAR exploration, divergent from the well-characterized indole (melatonin, ramelteon) and naphthalene (agomelatine) templates [2]. This compound serves as a lead-like starting point for medicinal chemistry programs aimed at developing novel melatonergic agents with potentially improved pharmacokinetic properties, metabolic stability, or CNS penetration. The documented sub-micromolar affinity and clean melatonergic profile (no 5-HT2C activity) [3] provide a solid foundation for iterative optimization, making it a valuable reference compound for both academic and industrial drug discovery efforts focused on next-generation circadian rhythm modulators.

Use as a Selective Tool Compound for MT2 Receptor Binding and Functional Assay Validation

With its well-defined Ki (108 nM for MT2, 1140 nM for MT1) and EC50 (89 nM for MT2) values, melatonin receptor agonist 1 can be employed as a reference standard to validate the sensitivity and selectivity of newly developed MT2 receptor binding or functional assays [4]. Its moderate potency ensures that assay windows are not saturated, allowing for accurate determination of assay dynamic range and signal-to-background ratios. Furthermore, its clear MT2 preference provides a positive control for assays designed to discriminate between MT1 and MT2 activity, complementing the use of highly potent, non-selective agonists that may obscure subtype-specific readouts.

Comparative Pharmacology Studies Benchmarking Novel Melatonergic Ligands

Given the comprehensive quantitative data available for melatonin receptor agonist 1 across both binding and functional assays, it serves as an excellent benchmark compound in comparative pharmacology studies. When evaluating novel MT agonists, researchers can directly compare binding affinities (Ki), functional potencies (EC50), and selectivity profiles against this well-characterized compound to contextualize the performance of new chemical entities . This is particularly relevant for compounds that, like melatonin receptor agonist 1, exhibit moderate potency or distinct subtype selectivity, as it provides a relevant point of reference outside the ultra-high potency range of clinical candidates like ramelteon or tasimelteon.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melatonin receptor agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.